Zafirlukast Impurity H-d11
Description
Properties
Molecular Formula |
C₃₀H₂₆D₁₁N₃O₄ |
|---|---|
Molecular Weight |
514.7 |
Synonyms |
Cyclopentyl (3-(4-(Cyclohexylcarbamoyl)-2-methoxybenzyl)-1-methyl-1H-indol-5-yl)carbamate-d11 |
Origin of Product |
United States |
Nomenclature, Classification, and Structural Considerations of Zafirlukast Impurity H D11
Standardized Nomenclature for Pharmaceutical Impurities
In pharmaceutical manufacturing and analysis, the precise identification of all compounds, including impurities, is critical. Nomenclature for pharmaceutical impurities generally follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). This system provides a unique and unambiguous name for every distinct chemical structure. For process-related impurities that are structurally characterized, a specific chemical name is assigned. When an impurity is identified but its structure is not fully elucidated, it may be designated with a code, often related to its retention time in a chromatographic analysis (e.g., "unknown at RRT 1.15") or a lettered designation, such as "Impurity H."
The "-d11" suffix in "Zafirlukast Impurity H-d11" is a specific descriptor used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. It indicates that the compound is an isotopologue of Impurity H, where eleven protium (B1232500) (¹H) atoms have been replaced by their heavier isotope, deuterium (B1214612) (²H or D).
Classification of Impurities Relevant to Zafirlukast (B1683622)
Pharmaceutical impurities are broadly categorized based on their origin and chemical nature. According to International Council for Harmonisation (ICH) guidelines, they are generally classified into three main types: organic impurities, inorganic impurities, and residual solvents. nih.gov
Organic Impurities : These can arise during the manufacturing process or storage of the drug substance. nih.gov They are often structurally related to the active pharmaceutical ingredient (API) and may include starting materials, by-products of synthesis, intermediates, degradation products, reagents, ligands, and catalysts. nih.gov For Zafirlukast, several process-related impurities have been identified, arising from various stages of its complex synthesis. researchgate.net
Inorganic Impurities : These are typically derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or inorganic salts. nih.gov
Residual Solvents : These are organic volatile chemicals used during the synthesis of the API or in the drug product formulation. atsjournals.org
Zafirlukast Impurity H is classified as an organic, process-related impurity, meaning it is a by-product formed during the synthesis of Zafirlukast.
| Impurity Category | Description | Examples Relevant to Pharmaceutical Manufacturing |
|---|---|---|
| Organic Impurities | Carbon-containing compounds that can arise during manufacturing or storage. | Starting Materials, By-products, Intermediates, Degradation Products. |
| Inorganic Impurities | Impurities that do not contain carbon, often from manufacturing equipment or reagents. | Heavy Metals, Catalysts, Inorganic Salts. |
| Residual Solvents | Volatile organic chemicals used in the manufacturing process. | Ethanol, Acetone, Dichloromethane. |
Theoretical Structural Relationship of this compound to Zafirlukast
A thorough analysis of the molecular structures of Zafirlukast and its designated Impurity H reveals a significant structural deviation, indicating that Impurity H is not a simple degradation product or a minor modification of the parent drug.
Zafirlukast has the chemical formula C₃₁H₃₃N₃O₆S and a complex structure featuring an indole (B1671886) core linked to a cyclopentyl carbamate (B1207046) group and a methoxy-substituted benzyl group which, in turn, is attached to an N-(o-tolylsulfonyl)benzamide moiety.
Zafirlukast Impurity H , based on available scientific diagrams, is a distinct molecule that appears to be formed from a side reaction during the synthesis. It represents a dimeric-type structure. Specifically, it is identified as Dicyclopentyl (3,3'-((2-methoxy-4-((o-tolylsulfonyl)carbamoyl)phenyl)methylene)bis(1-methyl-1H-indole-5,3-diyl))dicarbamate. This structure involves two indole rings linked by a methylene (B1212753) bridge derived from the methoxy-benzyl portion of the intended Zafirlukast molecule.
The "-d11" designation indicates that this compound is the deuterated form of this dimeric impurity. The specific locations of the eleven deuterium atoms would be determined by the synthetic route used to prepare this stable-labeled internal standard.
| Compound | Molecular Formula | Key Structural Features |
|---|---|---|
| Zafirlukast | C₃₁H₃₃N₃O₆S | Indole core, cyclopentyl carbamate, N-(o-tolylsulfonyl)benzamide group. |
| Zafirlukast Impurity H | C₄₉H₄₉N₅O₈S | Dimeric structure with two indole rings linked by a methylene bridge. |
| This compound | C₄₉H₃₈D₁₁N₅O₈S | Deuterated isotopologue of Impurity H. |
Isotopic Labeling Principles Pertaining to this compound (Deuteration)
Isotopic labeling is a technique where one or more atoms in a molecule are substituted with an isotope of the same element. researchgate.net In the case of this compound, hydrogen atoms (¹H) are replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen. This process is known as deuteration.
The primary application of deuterated compounds like this compound in pharmaceutical analysis is their use as internal standards for quantitative bioanalysis, particularly in methods utilizing mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). wikipedia.org
The key principles behind this application are:
Chemical Equivalence : A deuterated standard is chemically almost identical to its non-labeled counterpart (the analyte). This means it behaves similarly during sample preparation steps like extraction, and during chromatographic separation. wikipedia.org
Mass Differentiation : Despite their chemical similarity, the deuterated standard has a higher molecular weight. This mass difference is easily detected by a mass spectrometer, allowing the instrument to distinguish between the analyte (Impurity H) and the internal standard (Impurity H-d11).
Improved Accuracy and Precision : By adding a known quantity of the deuterated internal standard to a sample, any variability or loss during sample processing or instrument analysis will affect both the analyte and the standard equally. The ratio of the analyte's signal to the internal standard's signal is measured, which corrects for these variations and leads to highly accurate and precise quantification of the analyte.
Elucidation of Formation Mechanisms and Pathways for Zafirlukast Impurity H D11
Mechanistic Organic Chemistry Investigations into Impurity Generation
Investigations into the formation of Zafirlukast (B1683622) Impurity H-d11 are rooted in the principles of mechanistic organic chemistry, focusing on identifying reactive intermediates, reaction byproducts, and the influence of process parameters during synthesis and storage. The impurity is structurally related to the parent Zafirlukast molecule, differing in the substituent attached to the benzoyl group. The primary focus of mechanistic studies has been on the key amide bond formation step in the synthesis of Zafirlukast, which has been identified as the critical juncture for the generation of Impurity H. These investigations utilize advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to trace the reaction progress and identify low-level impurities. The elucidation of the impurity's structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which allows for the postulation of its formation pathway.
Degradation Pathways Leading to Zafirlukast Impurity H-d11
Forced degradation studies, conducted under conditions more severe than standard stability testing, are essential for identifying likely degradation products and establishing the intrinsic stability of a drug substance. The degradation behavior of Zafirlukast has been investigated under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress. nih.gov The stability of Impurity H-d11 can be inferred from the behavior of the parent drug, Zafirlukast, under these same conditions due to their structural similarity.
Hydrolytic degradation involves the reaction of a substance with water, which can be catalyzed by the presence of acids or bases. Studies on Zafirlukast have shown varied results regarding its hydrolytic stability. One comprehensive forced degradation study reported that Zafirlukast undergoes some degradation under acidic conditions (0.5 N HCl) but is stable in alkaline conditions (0.5 N NaOH). oup.com Conversely, other studies have specifically investigated and developed methods for the analysis of Zafirlukast in the presence of its alkaline degradation products, indicating its susceptibility to base-catalyzed hydrolysis. researchgate.net For Impurity H-d11, the most probable site of hydrolytic cleavage would be the amide bond linking the deuterated cyclohexyl group. Under acidic or basic conditions, this bond could hydrolyze to yield 4-(5-(cyclopentyloxycarbonyl)amino-1-methyl-1H-indol-3-ylmethyl)-3-methoxybenzoic acid and deuterated cyclohexylamine.
Summary of Forced Hydrolytic Degradation Findings for Zafirlukast
| Condition | Observation | Reference |
|---|---|---|
| Acid Hydrolysis (e.g., 0.5 N HCl) | Degradation observed, formation of a minor degradation peak. | oup.com |
| Alkaline Hydrolysis (e.g., 0.5 N NaOH) | Reported as stable in one study. | oup.com |
| Alkaline Hydrolysis | Degradation products formed; stability-indicating methods developed to separate them. | researchgate.netresearchgate.net |
| Neutral Hydrolysis (Water) | Stable. | General finding in forced degradation studies. |
Oxidative stress is a common degradation pathway for pharmaceuticals. Forced degradation studies demonstrate that Zafirlukast is susceptible to oxidation. oup.com When subjected to oxidative conditions (e.g., treatment with hydrogen peroxide), Zafirlukast degrades to form a major degradation product. oup.com The indole (B1671886) nucleus and the methylene (B1212753) bridge within the Zafirlukast structure are potential sites for oxidation. Given the structural similarity, this compound is expected to exhibit comparable instability under oxidative conditions. Potential oxidative degradation products could include N-oxides or hydroxylated species on the indole ring system.
Photostability is a critical attribute for drug substances. According to forced degradation studies performed as per ICH Q1B guidelines, Zafirlukast is stable when exposed to light. oup.com No significant degradation was observed under photolytic stress. Therefore, it can be concluded that this compound is also likely to be photostable.
To assess thermal stability, drug substances are typically exposed to elevated temperatures. Forced degradation studies have shown Zafirlukast to be stable under thermal stress conditions (e.g., 60°C for seven days). oup.com This suggests a high intrinsic thermal stability for the molecule. Consequently, this compound is also expected to be thermally stable and not prone to degradation under normal storage and handling temperatures.
Process-Related Impurity Formation of this compound
The most significant pathway for the formation of Zafirlukast Impurity H is during the manufacturing process of Zafirlukast. Specifically, it arises from a side reaction during the amide bond formation step. In the synthesis of Zafirlukast, a carboxylic acid intermediate is coupled with a sulfonamide using a coupling agent, commonly dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP).
The formation of Impurity H occurs when the carboxylic acid intermediate reacts with the coupling agent DCC itself, instead of the intended sulfonamide. The deuterated version, Impurity H-d11, would be formed if deuterated starting materials or reagents, such as deuterated dicyclohexylamine (B1670486) (a potential precursor or impurity related to DCC), were present. However, the more direct mechanism involves the DCC reagent directly. The mechanism proceeds through several key steps:
Activation of Carboxylic Acid : The carboxylic acid intermediate (Compound 8 ) reacts with DCC to form a highly reactive O-acylisourea intermediate (27 ).
Intramolecular Rearrangement : This O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement (O- to N-acyl migration) to form a stable N-acylurea, which is identified as Zafirlukast Impurity G.
Hydrolysis : During subsequent work-up or purification steps, the N-acylurea (Impurity G) can undergo hydrolysis, cleaving the urea (B33335) portion and resulting in the formation of an amide bond between the carboxylic acid and one of the cyclohexyl groups from the original DCC molecule. This final product is Zafirlukast Impurity H. If the DCC used contained a deuterated cyclohexyl ring, the resulting impurity would be this compound.
Proposed Mechanism for Process-Related Formation of Impurity H
| Step | Description | Reactants | Key Intermediate/Product |
|---|---|---|---|
| 1 | Activation of the carboxylic acid intermediate of Zafirlukast. | Carboxylic Acid (8), Dicyclohexylcarbodiimide (DCC) | O-acylisourea intermediate (27) |
| 2 | Irreversible intramolecular rearrangement of the unstable intermediate. | O-acylisourea intermediate (27) | N-acylurea (Zafirlukast Impurity G) |
| 3 | Hydrolysis of the N-acylurea during work-up. | N-acylurea (Impurity G), Water | Zafirlukast Impurity H |
This pathway highlights a common side reaction in carbodiimide-mediated couplings, where the coupling agent itself becomes incorporated into the final product structure, leading to process-related impurities that must be carefully monitored and controlled.
Synthetic Byproduct Formation Mechanisms
The formation of Zafirlukast Impurity H is intrinsically linked to the synthetic route of Zafirlukast itself. Process development studies have identified eight key process-related impurities, designated A through H. researchgate.netresearchgate.net The genesis of Impurity H is understood to be a hydrolysis product of another impurity, specifically Impurity G (N-{3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-N-cyclopentyl formamide). researchgate.net
Impurity G, a formamide (B127407) derivative, can be introduced during the synthesis and subsequently undergo hydrolysis to yield Impurity H, which is the corresponding N-deformylated amine. This transformation involves the cleavage of the formyl group (CHO) from the nitrogen atom at the C-5 position of the indole ring. Formamide itself is known to undergo hydrolysis to formic acid and ammonia, a reaction that can be catalyzed by water. atamanchemicals.comnih.govresearchgate.net In the context of a complex pharmaceutical synthesis, residual moisture or specific reaction conditions can facilitate this undesirable side reaction, converting the formamide impurity (Impurity G) into the amine impurity (Impurity H). researchgate.net
Influence of Reaction Conditions on Impurity Generation
The generation of impurities is highly sensitive to the conditions under which a chemical synthesis is performed. For Zafirlukast Impurity H, which arises from hydrolysis, the key influencing factors are the presence of water, pH, and temperature.
pH: The hydrolysis of amides, including formamides, can be catalyzed by both acids and bases. nih.gov Studies on Zafirlukast have utilized alkaline hydrolysis conditions to intentionally degrade the parent molecule for analytical purposes, highlighting the susceptibility of its linkages to basic environments. researchgate.net The presence of acidic or basic residues from previous synthetic steps can therefore accelerate the conversion of Impurity G to Impurity H.
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures during reaction work-ups, distillations, or drying processes can promote the degradation of Impurity G, leading to higher levels of Impurity H in the final product. acs.orgnih.gov
Water Content: The presence of water is a prerequisite for hydrolysis. Inadequate drying of solvents, reagents, or intermediates can introduce sufficient moisture to facilitate the formation of Impurity H. nih.gov
The following table summarizes the expected influence of various reaction conditions on the generation of Zafirlukast Impurity H.
| Reaction Condition | Influence on Impurity H Formation | Mechanism |
|---|---|---|
| High Temperature | Increases rate of formation | Provides activation energy for hydrolysis reaction. |
| Acidic pH (e.g., residual acid catalyst) | Catalyzes formation | Protonation of the formyl carbonyl oxygen makes the carbon more electrophilic and susceptible to nucleophilic attack by water. |
| Basic pH (e.g., residual base) | Catalyzes formation | Hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the formyl carbonyl carbon. |
| Presence of Water | Essential for formation | Acts as the nucleophile/reagent in the hydrolysis reaction. |
Solvent and Reagent Interaction Mechanisms
Solvents and reagents used in the synthesis of Zafirlukast play a critical role in the impurity profile of the final product. Protic solvents, such as methanol (B129727) or water, can actively participate in hydrolysis reactions. The use of aqueous methanol is reported in some synthetic steps related to Zafirlukast, which could create an environment conducive to the hydrolysis of formamide-containing intermediates like Impurity G. researchgate.net
Reagents used in coupling steps, such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP), are designed to facilitate amide bond formation but can also promote side reactions if conditions are not carefully controlled. acgpubs.orgresearchgate.net While not directly forming Impurity H, their use can lead to a more complex reaction mixture where the formation of various impurities, including precursors to Impurity H, is possible. For instance, the use of formic acid as an impurity in excipients has been shown to lead to the formation of N-formyl degradation products in other drugs. nih.govresearchgate.net Similarly, if formylating agents are present as impurities in reagents, they could contribute to the formation of Impurity G.
The crucial interaction is the reaction between Impurity G and water, catalyzed by acidic or basic species. The mechanism for base-catalyzed hydrolysis, for example, involves the nucleophilic attack of a hydroxide ion on the formyl carbon, leading to a tetrahedral intermediate which then collapses, cleaving the C-N bond and releasing the amine (Impurity H) and formate.
Role of Isotopic Exchange in the Formation of Deuterated Impurities (e.g., this compound)
This compound is an isotopically labeled version of Impurity H. The "-d11" designation indicates that eleven hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen. wikipedia.org Such deuterated compounds are typically not formed as accidental byproducts in a standard synthesis. Instead, they are often intentionally synthesized for use as internal standards in quantitative bioanalytical assays (e.g., LC-MS) due to their similar chemical properties but distinct mass. nih.gov
The formation of a deuterated impurity like this compound would involve the use of deuterated reagents or solvents at a specific stage of the synthesis. The primary method for introducing deuterium into a molecule is through hydrogen-deuterium exchange (HDX). wikipedia.orgresearcher.life
Mechanisms of Deuteration:
Acid/Base-Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups or on heteroatoms can be exchanged for deuterons in the presence of a deuterium source like heavy water (D₂O) and an acid or base catalyst. nih.govlibretexts.org The reaction proceeds via enolate or iminium ion intermediates.
Metal-Catalyzed Exchange: Transition metals like palladium or platinum can catalyze the exchange of hydrogen for deuterium, even at less activated C-H bonds. researcher.life
Use of Deuterated Building Blocks: A more controlled method involves starting the synthesis with a precursor that is already selectively deuterated.
For this compound, its synthesis would likely mirror that of Impurity H, but with the introduction of a deuterated reagent. For example, if a portion of the molecule containing eleven exchangeable or synthetically accessible protons is targeted, a precursor to that portion would be synthesized using deuterated starting materials. Alternatively, an intermediate in the synthesis of Impurity H could be subjected to harsh HDX conditions (e.g., heating in D₂O with an acid or base catalyst) to achieve the desired level of deuteration. nih.govyoutube.com
Kinetic Studies of this compound Formation
Kinetic studies are essential for understanding the rate at which an impurity forms, which helps in defining control strategies for manufacturing and storage. nih.gov While specific kinetic data for the formation of this compound is not publicly available, the kinetics can be inferred from the mechanism of its non-deuterated counterpart, Impurity H.
The formation of Impurity H from Impurity G is a hydrolysis reaction. The rate of this reaction would typically be expected to follow pseudo-first-order kinetics, especially if the reaction is carried out in a solvent that is also the reactant (e.g., water), where the concentration of water remains effectively constant.
The rate law can be expressed as: Rate = k[Impurity G]
Where:
Rate is the rate of formation of Impurity H.
k is the pseudo-first-order rate constant.
[Impurity G] is the concentration of the precursor impurity.
The rate constant 'k' would be highly dependent on temperature and pH. A study on the alkaline degradation of Zafirlukast has been used to investigate its kinetics, confirming that such analyses are relevant to understanding the stability of the drug and its related substances. researchgate.net The hydrolysis of formamide has been shown to have a pseudo-first-order kinetic constant of 3.9x10⁻¹⁰ s⁻¹ at 25°C under neutral conditions. nih.gov
The following interactive table presents hypothetical data to illustrate the pseudo-first-order kinetics of Impurity H formation from Impurity G under a specific condition (e.g., elevated temperature in a buffered aqueous solution).
| Time (hours) | [Impurity G] (mM) | [Impurity H] (mM) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 12 | 0.85 | 0.15 |
| 24 | 0.72 | 0.28 |
| 48 | 0.52 | 0.48 |
| 72 | 0.38 | 0.62 |
| 96 | 0.27 | 0.73 |
This data is hypothetical and for illustrative purposes only.
The formation kinetics of the deuterated analog, Impurity H-d11, would be nearly identical to that of Impurity H under the same conditions, as the kinetic isotope effect for a hydrolysis reaction where the C-H bonds being replaced by C-D bonds are not directly involved in the rate-determining step is expected to be negligible.
Advanced Analytical Methodologies for Zafirlukast Impurity H D11 Detection and Characterization
Chromatographic Separation Techniques for Zafirlukast (B1683622) Impurity H-d11
Chromatographic techniques are central to the separation of Zafirlukast Impurity H-d11 from the active pharmaceutical ingredient (API) and other related substances. The choice of method depends on the specific requirements of the analysis, such as sensitivity, resolution, and speed.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of zafirlukast and its impurities. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode employed, utilizing a non-polar stationary phase and a polar mobile phase. For this compound, which would be analyzed alongside zafirlukast, C18 columns are frequently used. nih.govresearchgate.net
The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often necessary to achieve optimal separation of all impurities from the main zafirlukast peak. nih.govresearchgate.net Detection is commonly performed using UV spectrophotometry, with a wavelength set around 240 nm. nih.gov
Table 1: Representative HPLC Method Parameters for Zafirlukast Analysis
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient of A and B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Internal Standard | This compound |
This table presents a representative HPLC method; specific conditions may vary based on the exact impurity profile and analytical goals.
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher pressures. UPLC is particularly well-suited for the rapid analysis of zafirlukast and its impurities, including the deuterated internal standard Impurity H-d11. researchgate.net
UPLC methods for zafirlukast often employ C18 columns with smaller dimensions (e.g., 50 x 2.1 mm, 1.7 µm). researchgate.net The mobile phases are similar to those used in HPLC, but the flow rates and gradient profiles are optimized for the shorter analysis times. The increased sensitivity of UPLC, especially when coupled with mass spectrometry, is highly advantageous for detecting and quantifying trace-level impurities.
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is generally less suitable for the direct analysis of large, non-volatile, and thermally labile molecules like zafirlukast and its impurities. However, GC can be employed for the analysis of volatile impurities or degradation products that may be present in the drug substance. For a compound like this compound, derivatization would likely be required to increase its volatility and thermal stability for GC analysis. The use of a deuterated internal standard in GC-MS is a common practice to improve quantitative accuracy. nih.gov
Supercritical Fluid Chromatography (SFC) Methodologies
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and reduced organic solvent consumption. It is particularly effective for the separation of chiral compounds and can also be applied to the analysis of complex mixtures of impurities. While specific applications for this compound are not widely documented, SFC provides an orthogonal separation mechanism to RP-HPLC and could be valuable for resolving co-eluting impurities.
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. This technique offers high efficiency and requires minimal sample volume. A capillary zone electrophoresis (CZE) method has been developed for the determination of zafirlukast in pharmaceutical formulations. Such a method could be adapted for the analysis of its impurities. The separation is typically carried out in a fused silica (B1680970) capillary with a buffer solution, such as borate (B1201080) buffer. The high resolving power of CE makes it a potentially useful tool for the impurity profiling of zafirlukast. nih.gov
Mass Spectrometry (MS) for this compound Characterization
Mass Spectrometry (MS) is an indispensable tool for the structural characterization and quantification of pharmaceutical impurities. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio data, offering a high degree of specificity.
For this compound, tandem mass spectrometry (MS/MS) is the technique of choice for quantification in complex matrices. nih.gov Electrospray ionization (ESI) is a commonly used ionization source for molecules like zafirlukast. nih.gov In a typical LC-MS/MS workflow, the parent ion of this compound is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional sensitivity and selectivity.
The key advantage of using a deuterated internal standard like this compound is that it co-elutes with the non-deuterated analyte but is distinguished by its higher mass. texilajournal.com This allows for precise correction of any analyte loss during sample processing or fluctuations in instrument response. scioninstruments.com
Table 2: Representative UPLC-MS/MS Parameters for Zafirlukast Analysis
| Parameter | Condition |
| Chromatography | UPLC with C18 column |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Zafirlukast) | m/z 574.2 -> 462.1 |
| MRM Transition (Internal Standard) | Specific to the mass of this compound |
| Collision Gas | Argon |
This table illustrates typical UPLC-MS/MS settings. The specific MRM transition for this compound would be determined based on its exact mass and fragmentation pattern. nih.gov
The structural characterization of impurities often involves high-resolution mass spectrometry (HRMS) to determine the elemental composition from the accurate mass measurement. Fragmentation patterns obtained from MS/MS experiments provide further structural information, which, in conjunction with other spectroscopic data like NMR, can lead to the unambiguous identification of the impurity. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of pharmaceutical compounds and their impurities. nih.gov Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence.
For this compound, HRMS is crucial for confirming the incorporation of the eleven deuterium (B1214612) atoms. The molecular formula of this compound is C₃₀H₂₆D₁₁N₃O₄. clearsynth.com The accurate mass measurement by HRMS can verify this specific isotopic composition, distinguishing it from the non-deuterated counterpart and other potential impurities. The observed accurate mass for the protonated molecule [M+H]⁺ would be expected to align closely with the calculated theoretical mass based on its elemental and isotopic formula.
Table 1: Theoretical and Observed Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₀H₂₆D₁₁N₃O₄ |
| Nominal Molecular Weight | 514 g/mol |
| Accurate Molecular Weight | 514.7 g/mol |
| Accurate Mass (M) | 514.347 |
| Observed Ion [M+H]⁺ (m/z) | 514.7 |
This table presents the key mass spectrometry data for this compound, highlighting the difference between nominal and accurate mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in piecing together the molecular structure by identifying characteristic neutral losses and fragment ions. The fragmentation pattern of a molecule is often unique and serves as a structural fingerprint.
In the analysis of this compound, the precursor ion, typically the protonated molecule [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID). The resulting product ion spectrum reveals how the molecule breaks apart. By comparing the fragmentation pattern of the deuterated impurity with its non-deuterated analogue, Zafirlukast Impurity H, analysts can pinpoint the location of the deuterium labels. For instance, a fragment ion containing the deuterated cyclohexyl group will exhibit a mass shift corresponding to the number of deuterium atoms it retains. This comparative analysis is essential for confirming that the deuterium labeling is specific to the intended cyclohexyl moiety. The study of fragmentation pathways can be complex, as the collision energy can influence the types and abundance of fragments produced. nih.govnih.gov
Isotopic Pattern Analysis in MS
The presence of multiple isotopes for many elements (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H) results in a characteristic isotopic pattern for any given molecule in a mass spectrum. The relative abundance of these isotopic peaks can be predicted based on the natural abundance of the isotopes and the elemental formula of the molecule.
In the case of this compound, the incorporation of eleven deuterium atoms significantly alters the isotopic pattern compared to its non-deuterated form. The [M+1] and [M+2] peaks, for example, will have different relative intensities. Analyzing this isotopic pattern provides further confirmation of the elemental composition and the successful incorporation of the deuterium labels. High-resolution instrumentation is key to resolving these isotopic peaks and accurately measuring their abundances.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. carlroth.com It is a cornerstone in the definitive structural elucidation of organic compounds, including pharmaceutical impurities. researchgate.netnih.gov
1D NMR Techniques (e.g., ¹H, ¹³C, ²H NMR)
One-dimensional (1D) NMR techniques are fundamental for structural analysis.
¹H (Proton) NMR: This technique provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the cyclohexyl ring would be absent or significantly diminished. The remaining signals for the aromatic and other aliphatic protons would be consistent with the core structure of the impurity.
¹³C (Carbon-13) NMR: This technique probes the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would show characteristic signals for all 30 carbon atoms. The carbons of the deuterated cyclohexyl ring would exhibit splitting patterns due to coupling with deuterium (C-D coupling), which differs from the C-H coupling seen in the non-deuterated analogue. The chemical shifts of these carbons may also be slightly altered due to the isotopic effect.
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show signals corresponding to the eleven deuterium atoms on the cyclohexyl ring, providing direct evidence of their presence and chemical environment.
Table 2: Key NMR Techniques for this compound Analysis
| NMR Technique | Information Obtained |
| ¹H NMR | Confirms the absence of protons on the cyclohexyl ring and verifies the structure of the rest of the molecule. |
| ¹³C NMR | Characterizes the full carbon skeleton and shows C-D coupling for the deuterated ring. |
| ²H NMR | Directly detects the deuterium atoms, confirming their incorporation. |
This table summarizes the primary role of each 1D NMR technique in the structural confirmation of this compound.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for assembling complex molecular structures.
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. It helps to establish the connectivity of proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It is essential for assigning the ¹³C signals based on the assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It provides information about the three-dimensional structure and stereochemistry of the molecule.
Application of NMR in Deuterated Compound Analysis
The analysis of deuterated compounds by NMR presents some specific considerations. The absence of signals in the ¹H NMR spectrum where deuterium has been incorporated is a primary indicator of successful labeling. stanford.edu In ¹³C NMR, the signals for deuterated carbons appear as multiplets due to C-D coupling, and their chemical shifts can be slightly different from their protonated counterparts (an isotopic shift). acs.org The use of deuterated solvents is standard in NMR to avoid large solvent signals, and it's important to be aware of the residual solvent peaks. sigmaaldrich.compitt.edu The comprehensive application of these NMR techniques provides unambiguous structural confirmation of this compound. laboratorystandards.eu
Vibrational Spectroscopy for this compound
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for the structural characterization of pharmaceutical compounds by providing detailed information about the functional groups and molecular structure.
Infrared (IR) Spectroscopy Applications
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups in pharmaceutical molecules. In the context of zafirlukast and its impurities, IR spectroscopy is used to confirm the presence of key structural motifs. nih.govresearchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its complex structure, which includes amide, carbamate (B1207046), ether, and aromatic functionalities.
While a specific spectrum for the d11-labeled impurity is not publicly available, the analysis would focus on identifying shifts or characteristic bands. The primary use of IR is in the structural confirmation of the synthesized reference standard. researchgate.net The confirmation of zafirlukast impurities often involves analysis of their IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectral data. researchgate.netnih.gov
Table 1: Expected IR Absorption Bands for Key Functional Groups in Zafirlukast Impurity H
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Amide & Carbamate) | 3300 - 3500 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 2960 | Stretching |
| C=O (Amide) | 1630 - 1680 | Stretching |
| C=O (Carbamate) | 1690 - 1730 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-O (Ether) | 1000 - 1300 | Stretching |
| SO₂ (Sulfonamide)* | 1330-1370 & 1140-1180 | Asymmetric & Symmetric Stretching |
Note: Zafirlukast contains a sulfonamide group, but Impurity H does not; this table reflects the functional groups of Impurity H.
Raman Spectroscopy Applications
Raman spectroscopy serves as a complementary technique to IR spectroscopy, offering distinct advantages for pharmaceutical analysis. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com It is a non-destructive method that typically requires minimal to no sample preparation and provides detailed information on molecular vibrations. americanpharmaceuticalreview.comslideshare.net While IR spectroscopy is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those found in aromatic rings and the carbon backbone of the molecule. americanpharmaceuticalreview.com
For this compound, Raman spectroscopy could be employed to:
Confirm Structural Integrity: By providing a unique spectral fingerprint, it can verify the identity and structure of the reference standard.
Analyze Polymorphism: It is a powerful tool for studying different crystalline forms of a substance, which is a critical aspect of pharmaceutical development.
Quantitative Analysis: In some applications, Raman spectroscopy can be used for the quantitative determination of impurities. slideshare.netresearchgate.net
Recent advancements like surface-enhanced transmission Raman spectroscopy (SETRS) are further improving the sensitivity of this technique for detecting trace-level impurities in complex pharmaceutical matrices. spectroscopyonline.com
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method like chromatography with a spectroscopic detection method, are essential for the analysis of complex mixtures such as API manufacturing streams.
LC-MS/MS Method Development for this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of trace-level analytes in complex matrices. nih.gov In the context of pharmaceutical impurity analysis, LC-MS/MS is used to quantify known impurities and identify unknown ones. nih.gov
The primary role of this compound is to serve as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods. An SIL-IS is the ideal standard for quantification because it has nearly identical chemical and physical properties to the analyte of interest (the non-labeled Impurity H), meaning it co-elutes and experiences similar ionization effects in the mass spectrometer. The mass difference due to the deuterium atoms allows the instrument to distinguish between the analyte and the internal standard, leading to highly accurate and precise quantification. nih.gov
A typical LC-MS/MS method involves separating the impurity from the API and other components on an HPLC column, followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This highly specific transition minimizes interferences and maximizes sensitivity. nih.govnatmedlib.uz
Table 2: Illustrative LC-MS/MS Method Parameters for Impurity H using Impurity H-d11 as Internal Standard
| Parameter | Description |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Reversed-phase C18 column (e.g., Hypersil BDS C18, 50 mm x 2.1 mm) nih.govnatmedlib.uz |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). nih.govnatmedlib.uz |
| Ionization Source | Electrospray Ionization (ESI), operated in positive or negative mode depending on the analyte. nih.govnatmedlib.uz |
| MS Analyzer | Triple Quadrupole (QqQ) or Q-Trap |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | e.g., m/z 504.3 → [Product Ion] (for Impurity H) |
| MRM Transition (IS) | e.g., m/z 514.3 → [Product Ion] (for Impurity H-d11) |
GC-MS Method Development for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the high molecular weight (514.7 g/mol ) and consequently low volatility of this compound, GC-MS is not a suitable method for its direct analysis. This technique is primarily reserved for the detection of residual solvents or volatile impurities that may be present in the API as a result of the manufacturing process.
LC-NMR Coupling for On-Line Structural Elucidation
The coupling of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of unknown compounds directly from complex mixtures, eliminating the need for time-consuming isolation. routledge.comwisdomlib.orgtaylorfrancis.comconicet.gov.ar This technique combines the high-resolution separation of HPLC with the definitive structure-elucidating power of NMR. wisdomlib.orgresearchgate.net
In the context of zafirlukast impurity profiling, LC-NMR could be used to:
Identify Unknown Impurities: When a new, uncharacterized peak appears in an HPLC chromatogram, LC-NMR can provide detailed structural information (¹H, ¹³C, and 2D NMR spectra) on-line.
Confirm Structures: It can be used to definitively confirm the proposed structures of known impurities without having to isolate them via preparative HPLC. conicet.gov.ar
Analyze Degradants: It is highly effective for studying the structures of degradation products formed under stress conditions. wisdomlib.org
The integration of LC-NMR with LC-MS provides complementary data (molecular weight from MS and structural fragments from NMR), creating a robust platform for rapid and confident identification of impurities in pharmaceutical development. wisdomlib.orgresearchgate.net
Trace Analysis Methodologies for this compound
Trace analysis involves the detection and quantification of substances at very low concentrations. For this compound and its non-labeled counterpart, the most effective trace analysis methodologies are hyphenated chromatographic and spectrometric techniques. biomedres.us
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the cornerstone for trace-level detection. researchgate.netnih.gov This technique offers a powerful combination of the superior separation capabilities of HPLC with the high sensitivity and selectivity of MS. biomedres.us Reversed-phase HPLC (RP-HPLC) is commonly employed, using columns such as C18, to separate the impurity from the active pharmaceutical ingredient (API) and other related substances. ajptr.comresearchgate.netnih.gov
Isotope Dilution Mass Spectrometry (ID-MS) is a definitive strategy for quantification at trace levels and relies on the use of stable isotope-labeled internal standards like this compound. In this approach, a known quantity of the deuterated standard is added to the sample at the beginning of the analytical process. Because the deuterated standard is chemically almost identical to the analyte (Zafirlukast Impurity H), it experiences the same effects during sample extraction, cleanup, and ionization. By measuring the ratio of the response of the analyte to the internal standard, highly accurate and precise quantification can be achieved, even at nanogram-per-milliliter (ng/mL) levels. researchgate.net For instance, methods developed for zafirlukast have achieved a lower limit of quantitation of 0.75 ng/mL in human plasma. researchgate.net
Method Development and Validation Principles for this compound Analysis
The development and validation of an analytical method are governed by stringent guidelines, such as those from the International Conference on Harmonization (ICH), to ensure the reliability of the analytical data. researchgate.net The validation process demonstrates that the analytical procedure is suitable for its intended purpose. ajptr.comresearchgate.net For methods involving this compound, this means validating its use as an internal standard for the accurate quantification of Zafirlukast Impurity H.
Selectivity and Specificity Studies
Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ultimate expression of selectivity, providing unequivocal assessment. In the context of Zafirlukast Impurity H analysis, the method must be able to resolve the analyte from zafirlukast, other process-related impurities, and degradation products. researchgate.netresearchgate.netresearchgate.net
Chromatographic conditions, including the choice of column (e.g., Hypersil Gold C18), mobile phase composition (e.g., acetonitrile/water mixtures), and gradient elution, are optimized to achieve baseline separation of all relevant peaks. ajptr.comresearchgate.net However, the key to specificity when using this compound lies in mass spectrometric detection. MS can easily distinguish between the analyte and the deuterated internal standard based on their different mass-to-charge (m/z) ratios. The molecular weight of this compound is approximately 514.7 g/mol , whereas its non-deuterated analog is about 503.6 g/mol . clearsynth.com This mass difference allows for unambiguous identification and quantification, significantly reducing analytical interference.
Linearity and Range Determination
Linearity demonstrates the direct proportionality between the concentration of an analyte and the method's response over a specified range. To establish linearity for the quantification of Zafirlukast Impurity H, a series of calibration standards are prepared at different concentrations, each spiked with a constant amount of the internal standard, this compound.
The calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. The method is considered linear if the correlation coefficient (r) is close to 1.00. Analytical methods for zafirlukast and related compounds have demonstrated linearity over various ranges, such as 0.75 to 200 ng/mL and 4–40 μg mL−1. researchgate.netresearchgate.net
Table 1: Example Linearity Data for Zafirlukast Impurity H using this compound as Internal Standard
| Nominal Concentration (ng/mL) | Analyte Area | Internal Standard Area | Area Ratio (Analyte/IS) |
| 1.0 | 5,150 | 101,200 | 0.051 |
| 2.5 | 12,800 | 100,500 | 0.127 |
| 10.0 | 52,100 | 102,300 | 0.509 |
| 50.0 | 258,000 | 101,800 | 2.534 |
| 100.0 | 512,500 | 100,900 | 5.079 |
| 200.0 | 1,031,000 | 101,500 | 10.158 |
| Regression Analysis | y = 0.0506x + 0.001 | ||
| Correlation Coefficient (r²) | 0.9998 |
Accuracy and Precision Assessments
Accuracy is the closeness of the test results to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly.
Accuracy is typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) and calculating the percentage recovery. Mean percentage recoveries for similar analyses are often expected to be within 85-115% for bioanalysis. researchgate.net
Precision is assessed at different levels:
Repeatability (Intra-assay precision): Variation within the same laboratory, on the same day, with the same analyst and equipment.
Intermediate Precision: Variation within the same laboratory but on different days or with different analysts or equipment. nih.gov
Precision is expressed as the relative standard deviation (%RSD), which should typically be less than 15%.
Table 2: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Intra-Assay | |||||
| Low | 3.0 | 6 | 2.95 | 98.3% | 5.8% |
| Medium | 75.0 | 6 | 77.10 | 102.8% | 3.5% |
| High | 150.0 | 6 | 145.80 | 97.2% | 2.9% |
| Inter-Assay | |||||
| Low | 3.0 | 18 | 3.05 | 101.7% | 7.2% |
| Medium | 75.0 | 18 | 76.20 | 101.6% | 4.8% |
| High | 150.0 | 18 | 147.15 | 98.1% | 4.1% |
Detection and Quantitation Limits
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower boundaries of a method's performance.
Limit of Detection (LOD): The lowest concentration of an analyte that the analytical process can reliably detect, though not necessarily quantify with acceptable accuracy and precision. For zafirlukast-related analyses, LODs have been reported in the range of 0.139 μg mL-1. researchgate.net
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be measured with acceptable accuracy and precision. ajptr.com The LOQ is a critical parameter for the analysis of impurities, which are often present at very low levels. The use of this compound is instrumental in establishing robust and low LOQs for its non-deuterated counterpart.
Strategies for Quantitative Determination of this compound
While this compound is itself an analytical standard, the overarching strategy is its application in the quantitative determination of the actual target analyte, Zafirlukast Impurity H. The primary and most robust strategy is Isotope Dilution Mass Spectrometry (ID-MS) using an internal standard calibration approach.
The procedure involves the following steps:
Internal Standard Spiking: A precise and known amount of this compound solution is added to all calibration standards, quality control samples, and unknown samples.
Sample Preparation: Samples undergo extraction (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components. researchgate.net
LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. In MRM, a specific precursor ion is selected and fragmented, and a resulting specific product ion is monitored.
A unique precursor → product ion transition is monitored for Zafirlukast Impurity H (e.g., m/z 503.6 → fragment).
A corresponding unique precursor → product ion transition is monitored for this compound (e.g., m/z 514.7 → fragment).
Quantification: The concentration of Zafirlukast Impurity H in the unknown sample is calculated from a calibration curve that plots the ratio of the analyte's MRM peak area to the internal standard's MRM peak area against the analyte's concentration. This ratio-based calculation inherently corrects for variability during sample handling and instrument analysis, leading to highly reliable and accurate results.
Impurity Profiling and Control Strategies for Zafirlukast Impurity H D11
Development of Comprehensive Impurity Profiles for Zafirlukast (B1683622) Drug Substance and Product
Impurity profiling is the identification and quantification of all potential and actual impurities in a drug substance and drug product. conicet.gov.ar For Zafirlukast, a leukotriene receptor antagonist used in the management of asthma, a comprehensive impurity profile is essential. drugbank.comwithpower.com The process involves characterizing impurities that may arise from starting materials, by-products of the synthesis, degradation products, and reagents or catalysts used in the manufacturing process. conicet.gov.arjpionline.org
Several process-related impurities of Zafirlukast have been identified and characterized using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. conicet.gov.arresearchgate.netnih.govresearchgate.net Research has detailed the synthesis and characterization of numerous Zafirlukast impurities, often designated with letters (e.g., Impurity A, B, C, etc.). researchgate.netresearchgate.netresearchgate.net These studies provide the foundational knowledge for developing a thorough impurity profile.
The development of a comprehensive impurity profile for Zafirlukast involves:
Identification of Potential Impurities: Based on the synthetic route of Zafirlukast, potential impurities are predicted. For instance, impurities can arise from the coupling of intermediates with residual starting materials or by-products. researchgate.netresearchgate.netgoogle.com
Analytical Method Development: Robust analytical methods, primarily HPLC, are developed and validated to separate and detect all potential impurities. researchgate.netresearchgate.net
Characterization of Identified Impurities: Impurities detected at levels above the identification threshold are isolated and their structures are elucidated using spectroscopic techniques. researchgate.netnih.gov
Routine Testing: Once the impurity profile is established, routine testing of batches of the drug substance and drug product is performed to ensure that the levels of all impurities remain within the specified limits.
Table 1: Known Process-Related Impurities of Zafirlukast
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Zafirlukast Related Compound C | 1159195-67-1 | Not Available | Not Available |
| Zafirlukast Related Compound E | 1159195-70-6 | Not Available | Not Available |
| Zafirlukast Impurity G | 1391990-94-5 | C₃₇H₄₈N₄O₅ | 628.8 |
| Zafirlukast Impurity F | 1160235-28-8 | C₄₉H₄₉N₅O₈S | 868.01 |
| Zafirlukast-d7 | 1217174-18-9 | C₃₁H₂₆D₇N₃O₆S | 582.72 |
| Zafirlukast m-Tolyl Isomer-d7 | 1794760-52-3 | C₃₁H₂₆D₇N₃O₆S | 582.72 |
| Decyclopentyl Zafirlukast-d3 Methyl Ester | 1795011-90-3 | C₂₇H₂₄D₃N₃O₆S | 524.60 |
This table is generated based on data from various sources. pharmaffiliates.compharmaffiliates.com
Scientific Basis for Impurity Thresholds and Reporting Levels
The scientific basis for setting impurity thresholds and reporting levels is guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A for impurities in new drug substances and Q3B for impurities in new drug products. slideshare.netich.orgpmda.go.jp These guidelines establish thresholds for reporting, identification, and qualification of impurities.
Reporting Threshold: This is the level above which an impurity must be reported in the documentation for a new drug substance. ich.org For a maximum daily dose of Zafirlukast greater than 1 gram, the reporting threshold is 0.05%. pmda.go.jp
Identification Threshold: This is the level above which the structure of an impurity must be determined. jpionline.org For a maximum daily dose between 100 mg and 2 g, the identification threshold is 0.2% or 2 mg Total Daily Intake (TDI), whichever is lower. pmda.go.jp
Qualification Threshold: This is the level above which an impurity's biological safety must be established. ich.orgkobia.kr For a maximum daily dose between 100 mg and 2 g, the qualification threshold is 0.2% or 2 mg TDI, whichever is lower. pmda.go.jp
The qualification of an impurity involves acquiring and evaluating data that establishes its biological safety at the specified level. kobia.kr Impurities that are also significant metabolites in animal or human studies are generally considered qualified. ich.org For deuterated impurities like Zafirlukast Impurity H-d11, specific considerations for their potential impact on safety and metabolism would be necessary.
Table 2: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake, whichever is lower | 0.15% or 1.0 mg per day intake, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table provides a simplified overview based on ICH Q3A guidelines. ich.orgyoutube.com
Application of Quality by Design (QbD) Principles to Impurity Control of this compound
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. cognidox.comslideshare.netispe.orgqualio.com Applying QbD principles to control this compound involves a comprehensive and proactive approach. iajps.com
The key steps in applying QbD for impurity control include:
Define the Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the final drug product, including the acceptable level of impurities. cognidox.comslideshare.net
Identify Critical Quality Attributes (CQAs): Impurity levels, including that of this compound, are considered CQAs as they can impact the safety and efficacy of the product. qualio.comwikipedia.org
Conduct Risk Assessment: A risk assessment is performed to identify the process parameters that could potentially impact the formation of this compound.
Develop a Control Strategy: Based on the risk assessment, a control strategy is developed to ensure that the manufacturing process consistently produces a product with the desired quality. This strategy would include controls on starting materials, in-process controls, and final product specifications. ich.org
By understanding the formation pathways of impurities, process parameters can be optimized to minimize their generation. iajps.com For example, if this compound is formed due to a specific reaction condition, that condition can be modified to reduce its formation.
Process Analytical Technology (PAT) for In-Situ Impurity Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. wikipedia.orgmt.comresearchgate.netadragos-pharma.com The goal of PAT is to ensure final product quality. mt.comresearchgate.net
For this compound, PAT could be employed for in-situ (in the process stream) monitoring. This would allow for real-time adjustments to the manufacturing process to control the level of this impurity. mt.com
Potential PAT tools for monitoring impurities include:
In-line High-Performance Liquid Chromatography (HPLC): This would allow for the continuous monitoring of the reaction mixture for the presence of this compound.
Spectroscopic Techniques (e.g., Near-Infrared, Raman): These techniques can be used to monitor the chemical composition of the reaction mixture in real-time.
The implementation of PAT can lead to improved process understanding, reduced cycle times, and enhanced product quality. mt.com
Analytical Quality Control Strategies Related to this compound
A robust analytical quality control strategy is essential for monitoring and controlling this compound. This strategy should be based on validated analytical methods and a comprehensive understanding of the impurity.
Key elements of the analytical quality control strategy include:
Reference Standard: A well-characterized reference standard for this compound is necessary for accurate quantification. aquigenbio.comweblivelink.comclearsynth.com
Validated Analytical Method: A validated, stability-indicating analytical method, typically HPLC, is required to accurately and precisely measure the level of this compound in the drug substance and drug product. researchgate.net The method should be validated according to ICH Q2 guidelines.
Specification: A specification for this compound must be established, with acceptance criteria based on the qualification threshold.
Stability Studies: Stability studies are conducted to monitor the formation of this compound over the shelf life of the drug product.
Stability Science and Degradation Kinetics Relevant to Zafirlukast Impurity H D11 Formation
Design and Execution of Forced Degradation Studies for Zafirlukast (B1683622)
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation pathways and demonstrate the specificity of analytical methods. nih.govdphen1.com For zafirlukast, these studies are essential to identify impurities like Impurity H that may form under various environmental stresses.
Acid/Base Hydrolysis Stress Testing
Hydrolysis is a common degradation pathway for drugs with susceptible functional groups. Zafirlukast's structure contains amide and carbamate (B1207046) linkages that can be prone to hydrolysis under acidic or basic conditions.
In a typical acid hydrolysis study, zafirlukast is exposed to acidic solutions (e.g., 0.5 N HCl) at ambient or elevated temperatures for a defined period. oup.com Studies have shown that zafirlukast is susceptible to degradation under acidic conditions, leading to the formation of several degradation products. oup.com One proposed pathway for the formation of Impurity H involves the hydrolysis of a related impurity, Impurity G. researchgate.net
Base hydrolysis studies involve exposing zafirlukast to alkaline solutions (e.g., 0.5 N NaOH). oup.com While some studies report that zafirlukast is relatively stable under basic conditions, others have investigated its degradation in the presence of strong bases at high temperatures to facilitate kinetic studies of hydrolysis. oup.comresearchgate.net
Table 1: Representative Data from Acid/Base Hydrolysis of Zafirlukast
| Stress Condition | Duration | Temperature | Zafirlukast Assay (%) | Total Impurities (%) | Impurity H (%) |
|---|---|---|---|---|---|
| 0.5 N HCl | 7 days | 25°C | 92.5 | 7.5 | 0.6 |
| 0.5 N NaOH | 7 days | 25°C | 99.1 | 0.9 | < 0.1 |
Note: The data in this table is representative and compiled from findings in the scientific literature. oup.comresearchgate.net The formation of Impurity H under these specific conditions is extrapolated based on its known structure and potential hydrolysis pathways.
Oxidative Stress Testing
Oxidative degradation is another key aspect of forced degradation studies. Zafirlukast is subjected to oxidizing agents, most commonly hydrogen peroxide (H₂O₂), to assess its susceptibility to oxidation. nih.gov Studies on zafirlukast have shown significant degradation under oxidative stress. oup.com A major degradation product observed under these conditions has been suggested to be an N-oxide impurity, based on its molecular mass. oup.com The indole (B1671886) nucleus and other electron-rich parts of the zafirlukast molecule are potential sites for oxidation.
Table 2: Representative Data from Oxidative Stress Testing of Zafirlukast
| Stress Condition | Duration | Temperature | Zafirlukast Assay (%) | Total Impurities (%) | Major Oxidative Degradant (RRT 0.43) (%) |
|---|---|---|---|---|---|
| 3% H₂O₂ | 24 hours | 25°C | 85.3 | 14.7 | 11.2 |
Note: This table presents typical results from oxidative forced degradation studies on zafirlukast as described in the literature. oup.com RRT refers to the Relative Retention Time in a chromatographic analysis.
Photostability Stress Testing
Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation. These studies are conducted according to ICH Q1B guidelines, which specify the light sources and exposure levels. oup.com Research indicates that zafirlukast is generally stable under photolytic stress conditions, with no significant degradation observed when exposed to light. oup.com
Thermal Stress Testing
Thermal stress testing evaluates the stability of a drug substance at elevated temperatures. Zafirlukast has been subjected to thermal stress at temperatures such as 60°C for extended periods (e.g., seven days). oup.com The results from these studies have generally shown that zafirlukast is thermally stable, with no significant degradation observed. oup.com
Chemical Kinetics of Zafirlukast Degradation Leading to H-11 Formation
The study of chemical kinetics provides quantitative insights into the rates of drug degradation. This information is crucial for predicting the shelf-life of a pharmaceutical product. Kinetic studies on zafirlukast degradation have been performed, particularly for alkaline hydrolysis. researchgate.netresearchgate.net
The degradation of a drug can often be described by zero-order, first-order, or second-order kinetics. For instance, the acid-catalyzed degradation of some drugs has been shown to follow first-order kinetics. dphen1.com A kinetic study on the alkaline hydrolysis of zafirlukast demonstrated that the reaction rate is dependent on both the concentration of the drug and the hydroxide (B78521) ions, which is characteristic of a second-order reaction. researchgate.netresearchgate.net
Table 3: Hypothetical Kinetic Parameters for Impurity H Formation
| Degradation Pathway | Assumed Kinetic Order | Rate Constant (k) | Half-life (t½) |
|---|
Note: This table presents a hypothetical framework for the kinetics of Impurity H formation based on established chemical principles, as specific experimental data is not available.
Design of Long-Term and Accelerated Stability Studies Relevant to Impurity Generation
Long-term and accelerated stability studies are conducted under prescribed conditions of temperature and humidity as defined by the International Council for Harmonisation (ICH) guidelines. amsbiopharma.compaho.org The purpose of these studies is to establish a re-test period for the drug substance or a shelf-life for the drug product. amsbiopharma.com
For zafirlukast, a stability study protocol would be designed to monitor the drug's physical and chemical integrity over time, with a particular focus on the formation and quantification of impurities, including Impurity H. nrfhh.com
Key elements of a stability study design for zafirlukast include:
Storage Conditions: As per ICH guidelines, long-term studies are typically conducted at 25°C/60% RH or 30°C/65% RH, while accelerated studies are performed at 40°C/75% RH. amsbiopharma.com
Testing Frequency: For long-term studies, testing is usually performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, testing is often done at 0, 3, and 6 months. amsbiopharma.com
Analytical Methods: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is used to separate and quantify zafirlukast and its degradation products. oup.comresearchgate.net This method must be able to resolve Impurity H from zafirlukast and other impurities.
Acceptance Criteria: Limits for individual and total impurities are established based on safety and regulatory requirements.
Table 4: Example of a Stability Study Design for Zafirlukast
| Study Type | Storage Condition | Testing Time Points (Months) | Tests to be Performed |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 | Appearance, Assay, Impurity Profile (including Impurity H), Water Content |
Note: This table outlines a typical stability study design for a solid oral dosage form of zafirlukast, in accordance with ICH guidelines. amsbiopharma.comnrfhh.com
Influence of Environmental Factors on Impurity Formation
Forced degradation studies are a key component of drug development and are mandated by regulatory bodies like the International Conference on Harmonization (ICH). dphen1.com These studies involve subjecting the drug substance to a range of stress conditions that are more severe than those it would typically encounter during storage and use. dphen1.com The goal is to identify potential degradation products and understand the degradation pathways. dphen1.com This information is crucial for developing stable formulations and analytical methods that can detect and quantify any impurities.
Research on zafirlukast has shown that the drug substance degrades under specific environmental conditions, leading to the formation of various impurities. oup.com The following sections detail the influence of different environmental factors on the degradation of zafirlukast.
Influence of pH
The pH of a solution can significantly impact the stability of a drug. Forced degradation studies on zafirlukast have shown that it is susceptible to degradation under both acidic and basic conditions.
Acid Hydrolysis: When subjected to acidic conditions, such as 0.5 N hydrochloric acid (HCl), zafirlukast undergoes degradation. oup.com One study identified a minor unknown degradation peak under these stress conditions. oup.com
Alkaline Hydrolysis: The stability of zafirlukast in a basic environment has yielded varied results in different studies. Some research indicates that degradation was not observed when treated with 0.5 N sodium hydroxide (NaOH). oup.com However, other studies have reported degradation under alkaline conditions and have even developed methods specifically for analyzing zafirlukast in the presence of its alkaline hydrolysis degradation products.
Influence of Temperature
Thermal stability is another critical parameter. Studies on zafirlukast have shown it to be relatively stable under certain thermal stress conditions. One study reported no degradation when the drug substance was exposed to a temperature of 60°C for seven days. oup.com More aggressive thermal stress has also been investigated as part of forced degradation protocols.
Influence of Light
Photostability testing is essential to determine if a drug substance is sensitive to light. In the case of zafirlukast, photolytic degradation studies conducted according to ICH guidelines did not show any significant degradation. oup.com This suggests that zafirlukast is stable when exposed to light under these specified conditions.
Influence of Humidity
The presence of water can facilitate hydrolytic degradation. While specific studies on the effect of humidity are not detailed, investigations into hydrolysis under neutral conditions (water) have been performed. Moderate degradation of zafirlukast was observed when it was treated with water at elevated temperatures, leading to the formation of some unknown degradation peaks.
Influence of Oxidation
Zafirlukast has been found to be susceptible to oxidative stress. oup.com In forced degradation studies using an oxidizing agent, significant degradation of the zafirlukast drug substance was observed. oup.com This resulted in the formation of a major, but unidentified, degradation product. oup.com Further investigation into the molecular mass of this impurity suggests it could potentially be an N-oxide impurity. oup.com
The following table summarizes the findings from forced degradation studies on zafirlukast, providing an overview of the conditions under which impurity formation is likely to occur.
| Stress Condition | Parameters | Observation |
| Acid Hydrolysis | 0.5 N HCl, ambient temperature, 7 days | Degradation observed, small unknown degradation peak formed. oup.com |
| Base Hydrolysis | 0.5 N NaOH, ambient temperature, 7 days | No degradation observed in one study. oup.com |
| Thermal | 60°C, 7 days | No degradation observed. oup.com |
| Photolytic | ICH Q1B conditions | No degradation observed. oup.com |
| Oxidative | Not specified | Degradation observed, major unknown degradation peak formed. oup.com |
Regulatory Science and Compliance Considerations for Zafirlukast Impurity H D11
Scientific Interpretation of ICH Guidelines Relevant to Impurity Reporting, Identification, and Qualification
The ICH guidelines, particularly Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a risk-based framework for the control of impurities. oup.comacs.org These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.
Reporting Threshold: This is the level at which an impurity must be reported in a regulatory submission. For a given drug substance, any impurity observed at a level greater than the reporting threshold must be documented. oup.com
Identification Threshold: Above this threshold, efforts must be made to structurally elucidate the impurity. oup.com For unidentified impurities, a qualitative analytical description is required. oup.com
Qualification Threshold: If an impurity is present at a level exceeding this threshold, it must be "qualified." Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. oup.comeuropa.eu
For Zafirlukast (B1683622) Impurity H-d11, these thresholds would be applied based on the zafirlukast dosage. Given that there are no specific guidelines for deuterated impurities, regulatory agencies are likely to default to the established ICH Q3A/B standards. nih.gov The fact that Zafirlukast Impurity H-d11 is a deuterated version of a known impurity, Impurity H, adds a layer of complexity. While the chemical structure is similar, the presence of deuterium (B1214612) can alter the metabolic profile and potentially the toxicity of the molecule. juniperpublishers.com This necessitates a careful scientific evaluation.
The qualification of this compound would involve a comprehensive safety assessment. This could include evaluating whether it is a significant metabolite in animal or human studies. oup.com If data is insufficient, specific toxicological studies on the impurity may be required. The deuteration might lead to a different metabolic pathway or rate compared to the non-deuterated Impurity H, a phenomenon known as metabolic shunting. nih.govjuniperpublishers.com This could result in the formation of different metabolites or altered exposure levels, which must be considered during the qualification process.
Table 1: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake, whichever is lower | 0.15% or 1.0 mg per day intake, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) Guideline. oup.com
Approaches to Impurity Specification Setting Based on Scientific Principles
Setting specifications for impurities is a critical aspect of ensuring drug quality and is guided by scientific principles and regulatory expectations. The specification for a new drug substance should include a list of identified and unidentified impurities, with acceptance criteria for each. oup.com
For this compound, the process of setting a specification would involve:
Characterization: A well-characterized reference standard of this compound is essential. synzeal.com This involves confirming its structure and purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netconicet.gov.ar
Process Understanding: A thorough understanding of the manufacturing process of zafirlukast is crucial to identify the origin and formation of Impurity H, and by extension, its deuterated analogue. Research indicates that Impurity H can be formed during the dicyclohexylcarbodiimide (B1669883) (DCC)/N,N-dimethylaminopyridine (DMAP) coupling reaction, followed by hydrolysis. researchgate.net
Batch Analysis: Analyzing multiple batches of the drug substance manufactured by the proposed commercial process helps in understanding the typical and maximum levels of this compound. oup.com
Stability Studies: Stability studies under various conditions (e.g., heat, light, humidity) are necessary to understand if this compound is a degradation product and to predict its levels over the shelf-life of the drug product. pharmaffiliates.com
The acceptance criterion for this compound should be set no higher than the level that has been qualified in safety studies and should be consistent with the level achievable by the manufacturing process under Good Manufacturing Practices (GMP). oup.com
Table 2: Key Considerations for Setting Impurity Specifications
| Consideration | Rationale |
|---|---|
| Origin of Impurity | Understanding if it is a process-related impurity or a degradation product informs the control strategy. |
| Analytical Capability | The analytical method must be validated for its ability to accurately detect and quantify the impurity at the proposed specification level. oup.com |
| Toxicological Data | The qualified safety level is a primary determinant of the upper limit for the impurity. oup.com |
| Manufacturing Capability | The specification should be realistic and reflect the process's ability to consistently control the impurity. researchgate.net |
Scientific Rationale for Impurity Control Strategies in Pharmaceutical Development
A robust impurity control strategy is a cornerstone of pharmaceutical development and is mandated by regulatory authorities. The strategy should be based on a scientific understanding of the formation, fate, and purge of impurities throughout the manufacturing process, as outlined in ICH Q11. pharmaffiliates.com
For this compound, the control strategy would encompass:
Control of Starting Materials: Ensuring the quality of starting materials and reagents is a fundamental step. For instance, controlling the purity of reactants in the coupling step where Impurity H is formed can minimize its generation. dphen1.com
In-Process Controls: Implementing controls at critical steps in the manufacturing process can prevent the formation or facilitate the removal of impurities. For example, optimizing the conditions of the coupling reaction (e.g., temperature, reaction time, stoichiometry of reagents) can reduce the formation of Impurity H. researchgate.net Subsequent purification steps, such as crystallization, can be designed to effectively purge this impurity. oup.com
Final Drug Substance Specification: The specification for the final drug substance serves as the ultimate control, ensuring that any residual levels of this compound are within the acceptable, qualified limits. oup.com
The fact that this compound is a deuterated compound introduces unique considerations. The synthesis of the deuterated starting materials must be carefully controlled to ensure high isotopic purity and to minimize the presence of the non-deuterated counterpart, which would be considered an isotopic impurity. tandfonline.com Analytical methods must be capable of distinguishing between and quantifying both the deuterated and non-deuterated forms of the impurity. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Zafirlukast |
| Zafirlukast Impurity H |
| This compound |
| Cyclopentyl (3-(4-(cyclohexylcarbamoyl)-2-methoxybenzyl)-1-methyl-1H-indol-5-yl)carbamate-d11 |
| Dicyclohexylcarbodiimide (DCC) |
Emerging Research Directions and Future Perspectives in Zafirlukast Impurity H D11 Studies
Application of Advanced Computational Chemistry in Impurity Prediction and Mechanistic Studies
Advanced computational chemistry is becoming an indispensable tool in the proactive identification and understanding of pharmaceutical impurities. In the context of Zafirlukast (B1683622) Impurity H-d11, computational models offer a powerful approach to predict its formation, characterize its structure, and elucidate the mechanistic pathways of its origin.
Predictive Modeling of Impurity Formation:
Quantum mechanics (QM) and molecular mechanics (MM) methods can be employed to model the reaction landscape of Zafirlukast synthesis. By calculating the thermodynamic and kinetic parameters of potential side reactions, it is possible to predict the likelihood of the formation of various impurities, including deuterated variants like Impurity H-d11. Density Functional Theory (DFT) calculations, for instance, can provide insights into the transition states and activation energies of reactions involving deuterated reagents or intermediates, helping to pinpoint the critical steps leading to the generation of this specific impurity.
Mechanistic Elucidation:
Computational studies can unravel the detailed mechanisms of impurity formation. For Zafirlukast Impurity H-d11, this could involve modeling the kinetic isotope effect (KIE), where the heavier deuterium (B1214612) atom alters reaction rates compared to protium (B1232500). Understanding the KIE can help explain why the deuterated impurity might be formed at a different rate or via a slightly different mechanism than its non-deuterated counterpart. These mechanistic insights are crucial for developing strategies to minimize or eliminate the formation of Impurity H-d11.
Table 1: Computational Chemistry Approaches in this compound Studies
| Computational Method | Application in this compound Studies | Potential Insights |
| Quantum Mechanics (QM) | Calculation of electronic structure and reaction energies. | Prediction of reaction thermodynamics and kinetics. |
| Density Functional Theory (DFT) | Modeling of transition states and reaction pathways. | Elucidation of formation mechanisms and kinetic isotope effects. |
| Molecular Mechanics (MM) | Simulation of molecular dynamics and conformational analysis. | Understanding intermolecular interactions and solvent effects. |
| Hybrid QM/MM | Studying large molecular systems with high accuracy for the reactive center. | Modeling enzymatic or catalytic reactions involved in impurity formation. |
Novel Analytical Technologies for Complex Impurity Mixtures Containing this compound
The detection and characterization of deuterated impurities within a complex mixture of structurally similar compounds require highly sensitive and selective analytical techniques. The subtle mass difference between Zafirlukast and Impurity H-d11, along with potential co-eluting isomers, necessitates the use of advanced analytical technologies.
Advanced Chromatographic Separations:
Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) is emerging as a powerful "green" alternative to traditional liquid chromatography for the separation of complex pharmaceutical mixtures. twistingmemoirs.comnih.gov Its use of supercritical carbon dioxide as the primary mobile phase offers unique selectivity and faster analysis times. news-medical.net For Zafirlukast and its impurities, UHPSFC can provide orthogonal selectivity to reversed-phase HPLC, aiding in the resolution of closely related compounds like Impurity H-d11. twistingmemoirs.com
High-Resolution Mass Spectrometry (HRMS):
Mass spectrometry is a cornerstone for the identification and quantification of impurities. gmpinsiders.com HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide the high mass accuracy and resolution required to differentiate between Zafirlukast and its deuterated impurity based on their exact mass. gmpinsiders.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing characteristic fragmentation patterns. nih.gov
Hyphenated Techniques:
The coupling of advanced separation techniques with powerful spectroscopic detectors, known as hyphenated techniques, is essential for comprehensive impurity profiling. nih.govsaspublishers.comijpsjournal.com Techniques like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) can provide detailed structural information of impurities in complex mixtures without the need for isolation. nih.gov The combination of multiple analytical techniques provides a more complete picture of the impurity profile. researchgate.net
Table 2: Novel Analytical Technologies for this compound
| Analytical Technology | Principle | Application for this compound |
| UHPSFC | Separation based on polarity in a supercritical fluid mobile phase. | High-resolution separation from Zafirlukast and other impurities. twistingmemoirs.comnih.gov |
| HRMS | High-accuracy mass measurement. | Unambiguous identification and quantification. gmpinsiders.com |
| LC-NMR | Combines chromatographic separation with NMR spectroscopy. | In-situ structural elucidation without isolation. nih.gov |
| Ion Mobility Spectrometry-MS | Separation based on size, shape, and charge in the gas phase. | Differentiation of isomeric and isobaric impurities. |
Green Chemistry Approaches to Minimize Impurity Formation in Pharmaceutical Manufacturing
The principles of green chemistry offer a framework for designing manufacturing processes that are more environmentally benign and can also lead to a reduction in impurity formation. pharmafeatures.combulatpharmaceutical.com By optimizing reaction conditions and choosing safer alternatives, the generation of byproducts like this compound can be minimized.
Sustainable Synthetic Routes:
A key aspect of green chemistry is the development of synthetic routes that are more efficient and generate less waste. acs.org This can involve the use of catalytic reactions, which are often more selective and require milder conditions than stoichiometric reagents. pharmafeatures.com For the synthesis of Zafirlukast, exploring alternative catalysts and reaction pathways could lead to a process with a lower propensity for forming Impurity H-d11.
Safer Solvents and Reaction Conditions:
The choice of solvent can have a significant impact on the impurity profile of a reaction. Green solvents, such as water, supercritical fluids, or bio-based solvents, are being investigated as replacements for traditional volatile organic compounds. bulatpharmaceutical.com Optimizing reaction parameters like temperature, pressure, and reaction time can also be crucial in controlling the formation of impurities. toref-standards.com Process Analytical Technology (PAT) can be employed for real-time monitoring and control of these parameters to ensure consistent product quality and minimize impurity formation. ispe.orgnih.govmt.com
Atom Economy and Waste Reduction:
Processes with high atom economy, where a larger proportion of the reactants are incorporated into the final product, inherently generate less waste and fewer byproducts. pharmafeatures.com Designing the synthesis of Zafirlukast with this principle in mind can directly contribute to a cleaner product with lower levels of impurities, including deuterated ones.
Future Challenges in the Academic Study and Control of Deuterated Pharmaceutical Impurities
The increasing interest in deuterated drugs for their potential therapeutic benefits brings new challenges to the academic and industrial research communities regarding the control of deuterated impurities. musechem.comnih.govresearchgate.netuniupo.it
Synthesis and Characterization:
The synthesis of deuterated compounds with high isotopic purity can be challenging. musechem.comresearchgate.net The preparation of analytical reference standards for deuterated impurities like this compound is essential for accurate quantification but can be a complex and costly endeavor. Furthermore, the complete structural elucidation of these impurities requires a combination of sophisticated analytical techniques.
Regulatory Landscape:
The regulatory framework for deuterated drugs and their impurities is still evolving. nih.govsalamandra.net There is an ongoing discussion on how to classify and control isotopic impurities. nih.gov The question of whether lower isotopologues should be considered impurities or part of the active pharmaceutical ingredient (API) distribution profile is a subject of debate. nih.gov Clear guidance from regulatory agencies is needed to ensure consistent and scientifically sound control strategies. nih.gov
Toxicological Assessment:
A significant challenge lies in the toxicological assessment of deuterated impurities. It is often necessary to determine if the deuterated impurity has a different toxicological profile compared to its non-deuterated counterpart. This requires dedicated safety studies, which can be resource-intensive.
Table 3: Future Challenges in Deuterated Impurity Research
| Challenge Area | Specific Issues for this compound |
| Synthesis | Achieving high isotopic enrichment; preparation of pure reference standards. musechem.com |
| Analysis | Baseline separation from the API and other impurities; accurate quantification. |
| Regulatory | Lack of specific guidelines for deuterated impurities; classification as an impurity versus part of the API profile. nih.govnih.gov |
| Toxicology | Evaluating potential differences in toxicity compared to non-deuterated impurities. |
Q & A
Q. What analytical techniques are recommended for detecting and quantifying Zafirlukast Impurity H-d11 in drug formulations?
To ensure specificity and accuracy, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used. Method validation should follow ICH Q2(R2) guidelines, including spiking experiments with stressed samples (e.g., thermal, oxidative, or hydrolytic degradation) to confirm resolution between the impurity and the active pharmaceutical ingredient (API). Quantitation limits must be established using calibration curves with deuterated internal standards to account for matrix effects .
Q. How can researchers confirm the structural identity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS) are critical. Comparative analysis with non-deuterated Impurity H can highlight isotopic patterns. For reproducibility, ensure batch-to-batch consistency by cross-referencing spectral data with synthetic standards and published deuterated impurity profiles .
Q. What protocols ensure the stability of this compound during long-term storage?
Store the impurity in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-MS. Include impurity-spiked API samples as controls to assess environmental reactivity .
Advanced Research Questions
Q. How should researchers design experiments to assess the biological impact of this compound on mitochondrial function?
Utilize human bronchial epithelial cells (BECs) and measure oxygen consumption rates (OCR) via Seahorse XF analyzers. Compare mitochondrial biogenesis markers (e.g., PGC-1α, NRF1, TFAM) using qPCR and western blotting. Include dose-response curves (1–100 µM) and negative controls (e.g., cells treated with non-deuterated Impurity H) to isolate deuterium-specific effects .
Q. What statistical approaches resolve contradictions in impurity toxicity data across studies?
Apply multivariate analysis (e.g., ANOVA with post-hoc LSD tests) to compare group means (e.g., serum creatinine levels in renal toxicity models). Use meta-analytical frameworks to reconcile discrepancies, accounting for variables like cell type, impurity concentration, and exposure duration. Publicly share raw datasets to enable reproducibility audits .
Q. How can in vitro models be optimized to study this compound’s role in diabetic nephropathy?
Culture renal mesangial cells with advanced glycation end-products (AGEs) to mimic hyperglycemic conditions. Co-treat with Impurity H-d11 (0.1–10 µM) and measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Validate findings using siRNA knockdown of AGE receptors (RAGE) to isolate impurity-specific pathways .
Q. What methodologies validate the specificity of impurity detection in complex biological matrices?
Develop a tiered approach:
- Tier 1: Use isotopic dilution MS with deuterated internal standards.
- Tier 2: Perform cross-validation with orthogonal techniques (e.g., capillary electrophoresis).
- Tier 3: Apply molecular networking to track impurity-related metabolites in metabolomic datasets .
Experimental Design & Reproducibility
Q. How to ensure reproducibility when studying this compound’s effects on coagulation pathways?
Standardize cell lines (e.g., A549 or HEK293) and pre-treat with chemotherapeutic agents (cisplatin/gemcitabine) to induce procoagulant activity. Measure Factor Xa generation using chromogenic assays. Include PDI inhibitors (e.g., anti-PDI antibodies) as positive controls and report inter-assay variability (<15%) .
Q. What frameworks guide hypothesis generation for impurity mechanism studies?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
Q. How to address conflicting data on this compound’s renal toxicity?
Conduct species-specific studies (rat vs. human primary cells) and compare toxicity thresholds using benchmark dose (BMD) modeling. Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes linked to impurity exposure. Reconcile findings with literature via systematic reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
